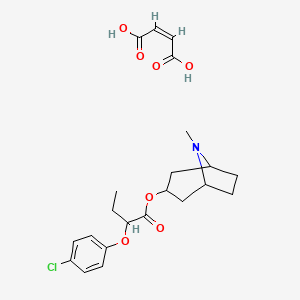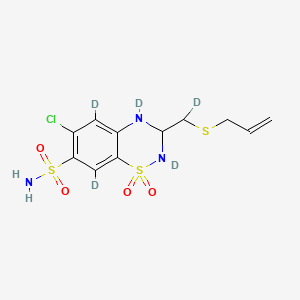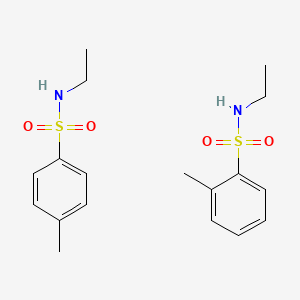![molecular formula C8H5BrS B1147249 5-Bromobenzo[c]thiophen CAS No. 133150-64-8](/img/structure/B1147249.png)
5-Bromobenzo[c]thiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzothiophene (5-BBT) is a heterocyclic compound that is part of the family of thiophenes. It is a colorless solid with a molecular formula of C7H4BrS and a molecular weight of 212.09 g/mol. 5-BBT is an important building block for the synthesis of other important molecules, including drugs, polymers, and other materials. It is also used as a reagent in various organic syntheses. In addition, 5-BBT has been studied for its potential applications in the field of medicine, including its use as an anti-cancer agent and for its potential to act as a neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter-Bausteine
5-Bromobenzo[c]thiophen wird als Baustein im Bereich der organischen Halbleiter verwendet {svg_1}. Organische Halbleiter sind eine Art von Halbleitern, deren Leistung auf organischen Molekülen oder Polymeren basiert. Sie können in einer Vielzahl von Anwendungen eingesetzt werden, darunter organische Leuchtdioden (OLEDs), organische Photovoltaik (OPVs) und organische Feldeffekttransistoren (OFETs).
Synthetische Organische Chemie
Diese Verbindung hat in der synthetischen organischen Chemie erhebliches Interesse geweckt {svg_2}. Die synthetische organische Chemie ist ein Zweig der Chemie, der sich auf die Konstruktion organischer Verbindungen unter Verwendung organischer Reaktionen spezialisiert hat. Diese Verbindungen können in einer Vielzahl von Anwendungen eingesetzt werden, von Arzneimitteln bis hin zu Farbstoffen und Beschichtungen.
Photochemie
This compound ist auch im Bereich der Photochemie relevant {svg_3}. Photochemie ist die Lehre von den chemischen Wirkungen von Licht. Diese Verbindung könnte möglicherweise bei der Entwicklung neuer photochemischer Reaktionen oder bei der Untersuchung bestehender Reaktionen eingesetzt werden.
Elektrochemie
In der Elektrochemie hat diese Verbindung Potenzial gezeigt {svg_4}. Elektrochemie ist die Lehre von chemischen Reaktionen, die mit der Bewegung von Elektronen verbunden sind. Dies könnte zu Anwendungen in Batterien, Brennstoffzellen oder anderen Energiespeicher- und -umwandlungstechnologien führen.
Theoretische Chemie
Die Verbindung ist auch Gegenstand des Interesses in der theoretischen Chemie {svg_5}. Die theoretische Chemie verwendet die Physik, um das Verhalten chemischer Systeme zu erklären oder vorherzusagen. Dies könnte die Verwendung von Computermodellen beinhalten, um die Eigenschaften neuer Verbindungen oder Reaktionen vorherzusagen.
Materialchemie
Schließlich ist this compound ein wichtiger Akteur in der Materialchemie {svg_6}, die die Entwicklung und Synthese neuer Materialien mit wünschenswerten Eigenschaften umfasst. Dies könnte die Entwicklung neuer Polymere, Keramiken oder Verbundwerkstoffe umfassen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-BROMOBENZO[B]THIOPHENE plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-BROMOBENZO[B]THIOPHENE can act as a substrate for enzymes involved in the synthesis of antimalarial agents, such as 4-aminoquinolines and tetraoxanes . These interactions are crucial for the development of new therapeutic agents.
Cellular Effects
The effects of 5-BROMOBENZO[B]THIOPHENE on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-BROMOBENZO[B]THIOPHENE can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-BROMOBENZO[B]THIOPHENE exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 5-BROMOBENZO[B]THIOPHENE has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-BROMOBENZO[B]THIOPHENE can change over time. The compound’s stability and degradation are important factors to consider. 5-BROMOBENZO[B]THIOPHENE is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound.
Dosage Effects in Animal Models
The effects of 5-BROMOBENZO[B]THIOPHENE vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 5-BROMOBENZO[B]THIOPHENE have been associated with hepatotoxicity in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
5-BROMOBENZO[B]THIOPHENE is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, 5-BROMOBENZO[B]THIOPHENE is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For instance, 5-BROMOBENZO[B]THIOPHENE may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 5-BROMOBENZO[B]THIOPHENE is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-BROMOBENZO[B]THIOPHENE may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism and protein synthesis.
Eigenschaften
IUPAC Name |
5-bromo-2-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPYDSULDKNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)


